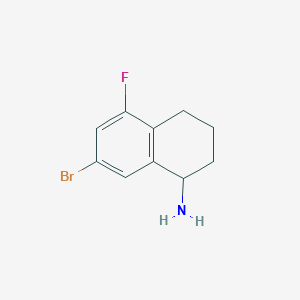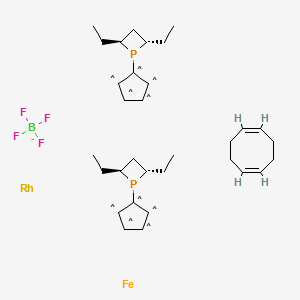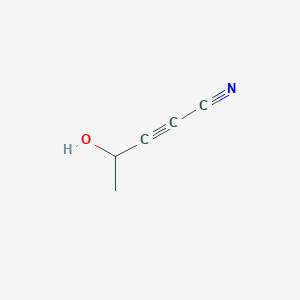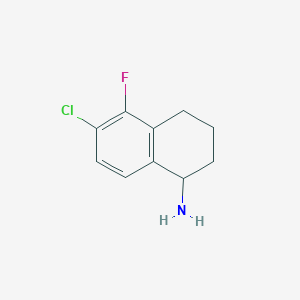
(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-fluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines in the presence of a catalyst.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted aromatic compounds
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and receptor binding. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicine, ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride
- 2-Amino-2-(5-fluoro-2-methylphenyl)ethanol
- 2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL
Uniqueness
®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is unique due to its chiral nature and specific substitution pattern. The presence of the ®-enantiomer provides distinct stereochemical properties, which can influence its biological activity and reactivity compared to its (S)-enantiomer and other similar compounds.
This detailed article covers the essential aspects of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride, from its synthesis to its applications and mechanism of action
Propriétés
Formule moléculaire |
C9H13ClFNO |
|---|---|
Poids moléculaire |
205.66 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6-2-3-7(10)4-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |
Clé InChI |
YWYYQXNTEFKMIJ-FVGYRXGTSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)[C@H](CO)N.Cl |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)

![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)
![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)





![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)


